molecular formula C21H24N4O4S B2881472 4-methoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,5-dimethylbenzenesulfonamide CAS No. 946201-72-5

4-methoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B2881472
CAS RN: 946201-72-5
M. Wt: 428.51
InChI Key: DOWPQZGOXXFQEE-UHFFFAOYSA-N
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Description

The compound “4-methoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,5-dimethylbenzenesulfonamide” is a complex organic molecule. It contains several functional groups, including a methoxy group, an amino group, a pyrimidine ring, and a sulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzenesulfonamide moiety, which consists of a benzene ring attached to a sulfonamide group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amino group might participate in acid-base reactions, while the pyrimidine ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar functional groups like the sulfonamide might increase its solubility in polar solvents .

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

A study detailed the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff bases, which demonstrated significant potential as Type II photosensitizers for photodynamic therapy (PDT) in cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for effective PDT (Pişkin, Canpolat, & Öztürk, 2020).

Neuroprotective and Anticonvulsant Effects

Another research avenue involves the synthesis and evaluation of N-phenyl derivatives of the phthalimide pharmacophore, which were tested for anticonvulsant and neurotoxic properties. Some derivatives showed promising anticonvulsant activity, highlighting the potential of related compounds in developing new treatments for epilepsy and other seizure-related disorders (Vamecq et al., 2000).

Antiviral Activity

Derivatives of pyrimidine, similar in structural elements to the compound , have been explored for their antiviral activities. Particularly, studies on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown significant inhibitory activity against various retroviruses, suggesting potential applications in treating viral infections (Hocková et al., 2003).

Endothelin Receptor Antagonism

Compounds structurally related to 4-methoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,5-dimethylbenzenesulfonamide have been studied for their role as endothelin receptor antagonists. For example, bosentan, an endothelin receptor antagonist, has been researched for its effectiveness in treating conditions like pulmonary arterial hypertension and preventing cerebrovascular spasms post-subarachnoid hemorrhage (Takahashi et al., 1997; Zuccarello et al., 1996).

properties

IUPAC Name

4-methoxy-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c1-13-11-19(14(2)10-18(13)28-4)30(26,27)25-17-8-6-16(7-9-17)24-20-12-21(29-5)23-15(3)22-20/h6-12,25H,1-5H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWPQZGOXXFQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,5-dimethylbenzenesulfonamide

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